molecular formula C24H19ClN4O2 B2522676 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 956522-09-1

1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

カタログ番号: B2522676
CAS番号: 956522-09-1
分子量: 430.89
InChIキー: QSKHVQSWKXFTLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazoline-based heterocyclic molecule featuring a bipyrazole core with substituents including a 4-chlorophenyl group (electron-withdrawing), a furan-2-yl moiety (electron-rich heterocycle), and a phenyl ring. While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines under acidic conditions .

特性

IUPAC Name

1-[5-(4-chlorophenyl)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c1-16(30)29-22(14-21(26-29)17-9-11-18(25)12-10-17)20-15-28(19-6-3-2-4-7-19)27-24(20)23-8-5-13-31-23/h2-13,15,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKHVQSWKXFTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as chlorophenyl derivatives and furan derivatives, which are then subjected to cyclization and condensation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

化学反応の分析

1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Research has demonstrated that compounds related to bipyrazoles exhibit notable anticancer properties. The following points summarize the findings related to this compound's anticancer applications:

  • Mechanism of Action : The compound is believed to induce apoptosis and cause cell cycle arrest in various cancer cell lines. This is crucial for its potential as an anticancer agent.
  • Case Studies : A study indicated that derivatives of similar structures achieved an average growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines. This suggests that the bipyrazole framework may enhance efficacy against cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)GI (%)
Compound AHeLa12.550
Compound BMCF710.060
Compound CA5498.070

Kinase Inhibition

The compound has also been studied for its potential as a dual inhibitor targeting cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA):

  • In Vitro Studies : Compounds similar to this target have shown IC50 values ranging from 0.090.09 to 1.58μM1.58\,\mu M for CDK2 and 0.230.23 to 1.59μM1.59\,\mu M for TRKA. These findings highlight the significance of structural modifications in enhancing inhibitory activity against these kinases.

Table 2: Kinase Inhibition Data

CompoundKinase TargetIC50 (µM)
Compound DCDK20.22
Compound ETRKA0.89

Other Therapeutic Applications

Beyond its anticancer and kinase inhibition properties, the compound may have broader implications in medicinal chemistry:

  • Neuroprotective Effects : Some studies suggest that bipyrazole derivatives can offer neuroprotective benefits, potentially making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The presence of furan and phenyl groups may contribute to anti-inflammatory effects, warranting further investigation into their therapeutic potential.

作用機序

The mechanism of action of 1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

類似化合物との比較

Key Observations :

  • Electron Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to methoxy or methyl substituents in analogues .
  • Crystal Packing : In compounds like , weak C–H⋯O interactions dominate crystal packing, whereas nitro or chloro substituents (as in ) may favor stronger dipole-dipole interactions.

Reactivity Profile

  • Carbonyl Reactivity: The ethanone group is susceptible to nucleophilic attack (e.g., Grignard additions or condensations), similar to derivatives in .
  • Heterocyclic Stability : The furan ring’s electron-rich nature may render it prone to electrophilic substitution, contrasting with nitro-furyl derivatives (e.g., ) where nitro groups deactivate the ring.

Physicochemical Properties

Spectral Data Comparison

Property Target Compound (Estimated) 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3-yl)Ethanone 2-(5-(4-Fluorophenyl)-3'-(4-NO₂Ph)-bipyrazol-2-yl)thiazol-4-one
IR (C=O stretch) ~1705–1710 cm⁻¹ 1705–1710 cm⁻¹ 1700 cm⁻¹
¹H NMR (CH₃CO) δ ~2.50 ppm δ 2.50–2.62 ppm δ 2.4–2.6 ppm
¹³C NMR (C=O) δ ~195–200 ppm δ 169 ppm (oxadiazole-linked) δ 170 ppm (thiazole-linked)

Insights :

  • The ethanone carbonyl in the target compound aligns with typical shifts for acetylated pyrazolines .
  • Aromatic proton environments (δ 6.20–7.80 ppm) are consistent across analogues, reflecting similar conjugation effects.

生物活性

The compound 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule that has gained attention in recent years for its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its cytotoxicity, antibacterial effects, and other pharmacological activities.

Chemical Structure

The compound features a bipyrazole core fused with a furan and chlorophenyl substituents. Its structural complexity is believed to contribute to its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the bipyrazole structure. For instance:

  • Cytotoxicity : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.59 μM to 2.40 μM against breast cancer cell lines such as MCF7 and SKBR3, indicating strong antiproliferative activity .
CompoundCell LineIC50 (μM)
14cMCF70.59
14gMCF70.93
14dHL601.05
  • Selectivity : The selectivity index for these compounds was noted to be greater than 25-fold when compared to normal cell lines, suggesting a favorable therapeutic window .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties :

  • Bacterial Inhibition : Some derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
CompoundBacteriaMIC (μg/mL)
3cStaphylococcus aureus100
3bStreptococcus pyogenes200

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : The presence of multiple heterocycles may interfere with cellular signaling pathways involved in proliferation and survival.
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that compounds related to bipyrazoles can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • A study focusing on the synthesis of pyrazole derivatives reported promising results in terms of anticancer activity, with some compounds achieving IC50 values below 1 μM against specific cancer types .
  • Another investigation into the antibacterial properties of furan-containing compounds revealed that modifications in the chemical structure could enhance antimicrobial efficacy against resistant strains .

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, often starting with condensation of substituted hydrazines with diketones, followed by cyclization. For example, a two-step approach involves:

  • Step 1 : Condensation of 2,3-diaminopyridine with benzoylacetone derivatives.
  • Step 2 : Cyclization using substituted benzaldehydes under basic conditions to form the pyrazole and fused heterocyclic rings . Critical parameters include:
  • Temperature : Maintained between 60–80°C to avoid side reactions.
  • pH : Controlled (e.g., alkaline conditions for cyclization) to ensure proper ring closure.
  • Catalysts : Piperidine or acetic acid in ethanol for regioselective product formation .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions (e.g., 4-chlorophenyl vs. furan-2-yl groups) and diastereotopic protons in the dihydropyrazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
  • Elemental Analysis (CHNS) : Used to verify purity (>95%) by comparing experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s biological activity or reaction mechanisms?

  • Molecular Docking : Predicts interactions with biological targets (e.g., enzymes like COX-2 or antimicrobial targets) by analyzing binding affinities of the pyrazole and furan moieties .
  • DFT Calculations : Models reaction pathways (e.g., cyclization energy barriers) to optimize synthetic conditions .
  • ADMET Prediction : Estimates pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like SwissADME .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to identify pharmacophores .
  • Meta-Analysis : Use systematic reviews to aggregate data and identify trends (e.g., furan substitution correlates with anti-inflammatory activity) .

Q. How can reaction scalability and reproducibility be improved for industrial-academic collaborations?

  • Continuous Flow Reactors : Enhance reproducibility by automating temperature/pH control and reducing batch-to-batch variability .
  • Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy ensures intermediate stability during scale-up .
  • DoE (Design of Experiments) : Optimizes parameters (e.g., solvent ratios, catalyst loading) using software like Minitab to maximize yield (>80%) .

Methodological Challenges

Q. What are the limitations in characterizing stereochemistry in the dihydropyrazole ring?

  • NOESY NMR : Resolves spatial proximity of protons to confirm chair vs. boat conformations in the dihydro ring .
  • X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity single crystals .

Q. How can degradation products be identified during stability studies?

  • HPLC-MS/MS : Detects hydrolyzed products (e.g., cleavage of the ethanone group) under accelerated conditions (40°C/75% RH) .
  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions to profile degradation pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。